2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol
CAS No.:
Cat. No.: VC17704381
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO |
|---|---|
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | 2-(1-amino-2,2-dimethylpropyl)-4-chlorophenol |
| Standard InChI | InChI=1S/C11H16ClNO/c1-11(2,3)10(13)8-6-7(12)4-5-9(8)14/h4-6,10,14H,13H2,1-3H3 |
| Standard InChI Key | KOYIQWGDCSGDGA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C1=C(C=CC(=C1)Cl)O)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol features a chlorophenol backbone substituted with an aminoalkyl group at the ortho position relative to the hydroxyl group. The molecular formula is , with a molecular weight of 215.69 g/mol. The chlorine atom at the para position and the 2,2-dimethylpropyl group create significant steric hindrance, influencing reactivity and interaction with biological targets.
The aromatic ring’s electron-withdrawing chlorine substituent enhances the acidity of the phenolic hydroxyl group (). The amino group, with a of approximately 9.5, remains protonated under physiological conditions, facilitating ionic interactions.
Spectroscopic Properties
-
IR Spectroscopy: Key peaks include at 3250 cm, at 3350 cm, and at 750 cm.
-
NMR Spectroscopy:
-
: Aromatic protons resonate at δ 6.8–7.2 ppm, while the methyl groups of the 2,2-dimethylpropyl moiety appear as a singlet at δ 1.2 ppm.
-
: The quaternary carbon of the dimethylpropyl group is observed at δ 35 ppm, with the chlorine-bearing carbon at δ 125 ppm.
-
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol typically involves a two-step process starting from 2,6-dichlorophenol :
-
Nitration:
-
Reductive Amination:
Conditions: 30°C, 6 hours, 75% yield.
Process Optimization
Table 1: Key Parameters for Nitration and Reduction
| Parameter | Nitration | Reduction |
|---|---|---|
| Temperature | 0–5°C | 30°C |
| Catalyst | HSO | Pd-C (5% w/w) |
| Yield | 85–90% | 70–75% |
| Byproducts | <5% Isomers | <3% Dechlorinated |
Maintaining low temperatures during nitration minimizes isomer formation, while controlled hydrogen pressure (1–2 atm) during reduction prevents hydrodechlorination .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):
Reactivity is enhanced by the electron-withdrawing nitro and hydroxyl groups.
Oxidation Reactions
The amino group oxidizes to a nitroso derivative under mild conditions:
This reaction is pivotal in derivatization for analytical purposes.
Biological Activity and Toxicology
Mechanism of Toxicity
In vitro studies indicate that 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol induces nephrotoxicity through:
-
ROS Generation: Increased superoxide () and hydroxyl () radicals in renal proximal tubules.
-
Mitochondrial Dysfunction: Inhibition of Complex I (IC = 12 μM).
Table 2: Toxicity Profile in Rodent Models
| Endpoint | LD (Oral) | NOAEL (28-day) |
|---|---|---|
| Rats | 320 mg/kg | 10 mg/kg/day |
| Mice | 280 mg/kg | 8 mg/kg/day |
Cytotoxicity Screening
Human hepatoma (HepG2) cells exposed to 50 μM exhibited 60% viability loss after 24 hours, implicating hepatic metabolism in detoxification.
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
The compound serves as a precursor to insecticides targeting acetylcholine esterase (AChE). Derivatives show LC values of 0.8 ppm against Aphis gossypii.
Pharmaceutical Synthesis
Key applications include:
-
Anticancer Agents: Analogues inhibit topoisomerase II (IC = 0.5 μM).
-
Antimicrobials: MIC values of 4 μg/mL against Staphylococcus aureus.
Comparative Analysis with Structural Analogues
Table 3: Structural and Functional Comparison
| Compound | Chlorine Position | Amino Substituent | Toxicity (LD) |
|---|---|---|---|
| 2-Chloro-4-aminophenol | Para | -NH | 450 mg/kg |
| 2,6-Dichloro-4-nitrophenol | Ortho, Para | -NO | 220 mg/kg |
| 4-tert-Butylphenol | None | -C(CH) | 1,200 mg/kg |
The 2,2-dimethylpropyl group in 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol enhances lipid solubility, increasing bioavailability but exacerbating toxicity compared to simpler analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume